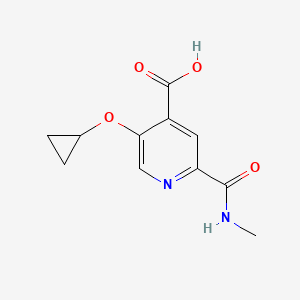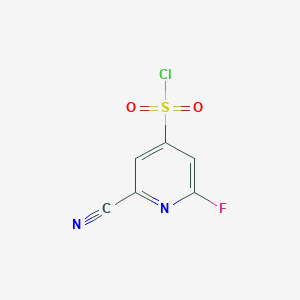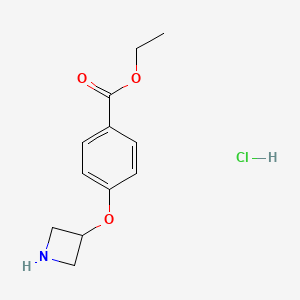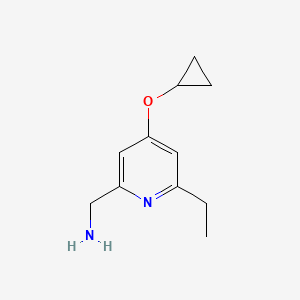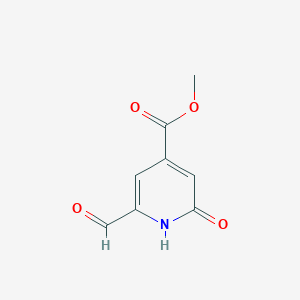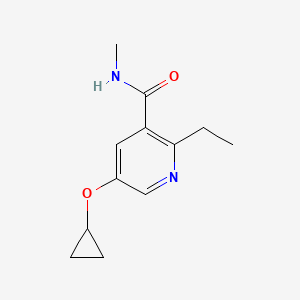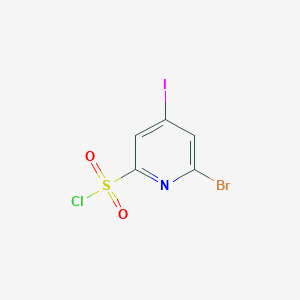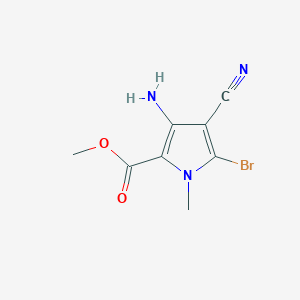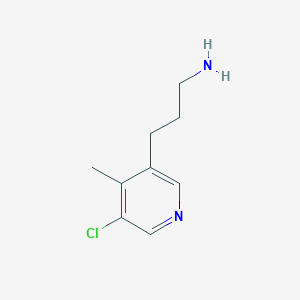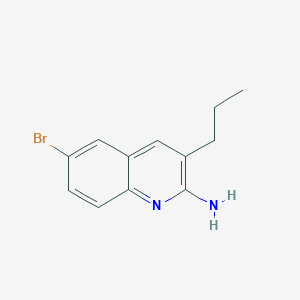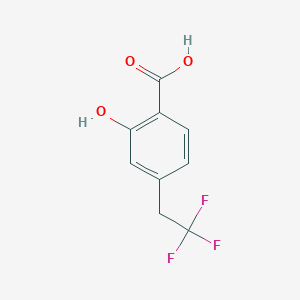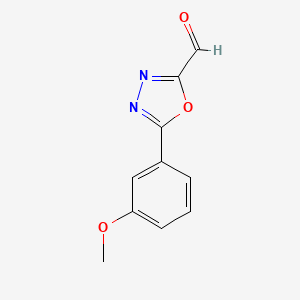
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with aldehydes under acidic or basic conditions. One common method is the reaction of 3-methoxybenzohydrazide with formic acid, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
科学的研究の応用
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives and propellants.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents that can exhibit a range of biological and chemical properties.
Uniqueness: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desirable.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-8-4-2-3-7(5-8)10-12-11-9(6-13)15-10/h2-6H,1H3 |
InChIキー |
CSOOTEHBRGWQRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
